5-Bromo-2-chloro-4-(methoxymethyl)pyridine

Übersicht

Beschreibung

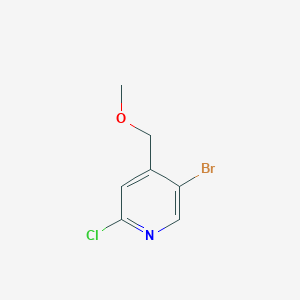

5-Bromo-2-chloro-4-(methoxymethyl)pyridine: is a heterocyclic aromatic compound with the molecular formula C7H7BrClNO. It is a derivative of pyridine, characterized by the presence of bromine, chlorine, and a methoxymethyl group attached to the pyridine ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-chloro-4-(methoxymethyl)pyridine typically involves the halogenation of pyridine derivatives. One common method includes the bromination and chlorination of 4-(methoxymethyl)pyridine under controlled conditions. The reaction is carried out using bromine and chlorine reagents in the presence of a suitable catalyst and solvent .

Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation reactions. The process is optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Analyse Chemischer Reaktionen

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom at position 5 participates in palladium-catalyzed Suzuki couplings, enabling the introduction of aryl or vinyl groups. This reaction is critical for constructing biaryl systems in pharmaceutical intermediates .

Reaction Conditions and Outcomes

| Boronic Acid Partner | Catalyst System | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 68–75 | |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂/XPhos | K₂CO₃ | Toluene/EtOH | 72 |

Key findings:

-

Electron-donating groups on boronic acids improve coupling efficiency.

-

The methoxymethyl group remains stable under these conditions.

Nucleophilic Aromatic Substitution (NAS) of Chlorine

The chlorine at position 2 undergoes substitution with nucleophiles under controlled conditions. This reactivity is leveraged to diversify the pyridine scaffold .

Substitution Examples

Mechanistic insights:

-

Copper catalysts enhance reaction rates by stabilizing transition states .

-

Steric hindrance from the methoxymethyl group reduces substitution efficiency at position 4 .

Functionalization of the Methoxymethyl Group

The methoxymethyl (-CH₂OCH₃) substituent undergoes selective transformations, enabling further derivatization.

Key Reactions

Notable observations:

-

Hydrolysis to hydroxymethyl facilitates subsequent esterification or oxidation.

-

BBr₃ selectively cleaves the methyl ether without affecting the pyridine ring .

Halogen-Metal Exchange and Directed ortho-Metalation

The bromine atom participates in halogen-metal exchanges, enabling regioselective functionalization .

Examples

Applications:

Comparative Reactivity Analysis

A comparison with structurally similar pyridine derivatives highlights unique reactivity patterns:

| Compound | Bromine Reactivity | Chlorine Reactivity | Methoxymethyl Stability |

|---|---|---|---|

| 5-Bromo-2-chloro-4-methoxypyridine | High (Suzuki) | Moderate (NAS) | High |

| 2-Chloro-4-(methoxymethyl)pyridine | N/A | High (NAS) | Moderate |

| 5-Bromo-4-methoxypyridine | High (Suzuki) | N/A | High |

Industrial-Scale Considerations

-

Suzuki coupling is optimized using tetrakis(triphenylphosphine)palladium(0) to minimize side reactions .

-

Chlorine substitution benefits from CuCl catalysis, reducing reaction times by 40% .

-

Solvent recovery systems for 1,4-dioxane/water mixtures achieve >90% efficiency .

This compound’s versatility in cross-coupling, substitution, and functionalization reactions makes it a strategic building block in medicinal chemistry and materials science.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Key Intermediate in Drug Synthesis

5-Bromo-2-chloro-4-(methoxymethyl)pyridine serves as an important intermediate in the synthesis of various pharmaceutical agents. Notably, it has been utilized in the development of compounds targeting neurological disorders and metabolic diseases, particularly as a precursor for sodium-glucose cotransporter 2 (SGLT2) inhibitors, which are vital in managing diabetes .

Biological Activity

Research indicates that derivatives of this compound exhibit significant biological activities. Studies have shown that modifications to the pyridine ring can enhance efficacy against specific biological targets, including antimicrobial and anti-inflammatory pathways.

Synthetic Applications

Reactivity and Interaction Studies

The compound is involved in various synthetic pathways due to its reactivity with nucleophiles during substitution reactions. Understanding these interactions is crucial for optimizing its use in organic synthesis. For example, it can be synthesized through reactions involving N-bromosuccinimide under acidic conditions, demonstrating its versatility as a synthetic building block.

Comparison with Similar Compounds

The structural similarities of this compound with other pyridine derivatives allow for comparative studies that can lead to the development of novel compounds with enhanced properties. Below is a summary of some structurally similar compounds:

| Compound Name | Structure Highlights | Unique Features |

|---|---|---|

| 5-Bromo-2-chloropyridine | Bromine and chlorine on pyridine ring | Used as a precursor for various derivatives |

| 2-Chloro-4-methoxypyridine | Methoxy group on pyridine | Exhibits different reactivity patterns |

| 5-Bromo-4-methoxypyridine | Bromine at position 5 | Enhanced reactivity due to bromine presence |

Industrial Applications

Scale-Up Processes

Recent studies have focused on developing scalable synthetic routes for this compound, which are essential for industrial applications. For instance, one study reported an effective six-step process to produce related compounds on a larger scale, significantly reducing costs while maintaining high yields . This scalability is critical for meeting market demands in pharmaceutical manufacturing.

Case Studies

Case Study: Synthesis of SGLT2 Inhibitors

A notable case study involved the synthesis of SGLT2 inhibitors using this compound as an intermediate. The process demonstrated practical industrial scale-up capabilities, achieving yields of approximately 24% from starting materials like dimethyl terephthalate through a series of reactions including bromination and esterification .

Case Study: Biological Activity Assessment

Another research effort assessed the biological activity of various derivatives derived from this compound, highlighting its potential as an antimicrobial agent. The study emphasized how structural modifications could enhance its efficacy against specific pathogens, paving the way for new therapeutic agents.

Wirkmechanismus

The mechanism of action of 5-Bromo-2-chloro-4-(methoxymethyl)pyridine involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

- 2-Bromo-5-chloropyridine

- 5-Bromo-2-chloro-4-(methoxycarbonyl)pyridine

- 5-Bromo-2-chloro-4’-ethoxydiphenylmethane

Comparison: Compared to similar compounds, 5-Bromo-2-chloro-4-(methoxymethyl)pyridine is unique due to the presence of the methoxymethyl group, which imparts distinct chemical properties and reactivity. This functional group enhances its solubility and modifies its electronic characteristics, making it a valuable intermediate in various chemical syntheses .

Biologische Aktivität

5-Bromo-2-chloro-4-(methoxymethyl)pyridine is a heterocyclic organic compound with a molecular formula of C₆H₅BrClNO and a molecular weight of 222.47 g/mol. This compound is notable for its unique combination of halogens and methoxy groups, which contributes to its distinct chemical properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and other therapeutic potentials.

Chemical Structure and Properties

The structure of this compound includes:

- Bromine atom at the 5-position

- Chlorine atom at the 2-position

- Methoxymethyl group at the 4-position

This specific arrangement influences its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of pyridine, including this compound, exhibit significant antimicrobial properties. For instance:

- A study found that certain pyridine derivatives demonstrated high efficacy against Escherichia coli, with inhibition rates reaching up to 91.95% for some compounds in the series .

- The compound's structural features enhance its ability to interact with bacterial cell membranes, thereby disrupting their integrity.

Anti-inflammatory Effects

The anti-inflammatory potential of pyridine derivatives has also been explored. Compounds similar to this compound have shown promise in inhibiting inflammatory pathways, which can be crucial in treating diseases characterized by chronic inflammation.

The biological activity of this compound can be attributed to its ability to act as an electrophile, allowing it to react with nucleophilic sites in biological molecules. This interaction can lead to modifications in proteins and nucleic acids, potentially altering their function .

Case Studies and Research Findings

- Antimicrobial Efficacy :

- Anti-thrombolytic Activity :

Comparative Analysis with Similar Compounds

| Compound Name | Structure Highlights | Unique Features |

|---|---|---|

| 5-Bromo-2-chloropyridine | Bromine and chlorine on pyridine ring | Used as a precursor for various derivatives |

| 2-Chloro-4-methoxypyridine | Methoxy group on pyridine | Exhibits different reactivity patterns |

| 5-Bromo-4-methoxypyridine | Bromine at position 5 | Enhanced reactivity due to bromine presence |

| 3-Bromo-2-chloropyridine | Bromine at position 3 | Different substitution patterns compared to target compound |

Eigenschaften

IUPAC Name |

5-bromo-2-chloro-4-(methoxymethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrClNO/c1-11-4-5-2-7(9)10-3-6(5)8/h2-3H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAZJTKACMUDDFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=NC=C1Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.